N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dichlorophenyl group. The acetamide moiety at position 2 of the oxadiazole is further functionalized with a 2,5-dioxopyrrolidinyl group. The compound’s molecular formula is C₁₉H₁₄Cl₂N₄O₃, with a molecular weight of 417.25 g/mol. Its synthesis likely involves S-alkylation or acetylation strategies analogous to those described for related oxadiazole derivatives .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O4/c15-7-1-2-9(16)8(5-7)13-18-19-14(24-13)17-10(21)6-20-11(22)3-4-12(20)23/h1-2,5H,3-4,6H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFUVCNXDHGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazides
The most widely reported method involves converting 2,5-dichlorobenzoic acid into its hydrazide derivative, followed by cyclization with phosphorus oxychloride (POCl$$_3$$):
Synthesis of Ethyl 2,5-Dichlorobenzoate :
Hydrazide Formation :
Cyclization to 5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-Amine :
Acetamide Functionalization :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H$$2$$SO$$4$$, EtOH, reflux | 89–92 |
| Hydrazide formation | NH$$2$$NH$$2\cdot$$H$$_2$$O | 78–85 |
| Cyclization | POCl$$_3$$, reflux | 70–75 |
| Acetamide coupling | TEA, DCM, 0–5°C | 68–72 |
Hydrazone Cyclization with Bromine
An alternative route employs bromine-mediated cyclization of hydrazones:
- Hydrazone Synthesis :
- Oxadiazole Formation :
Advantages : Avoids POCl$$_3$$, but lower yields due to side reactions.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
- One-Pot Cyclization :
Aqueous-Phase Synthesis with CsPW Catalyst
Cesium tungstophosphoric acid (CsPW) enables eco-friendly cyclization:
- Reaction Setup :
- Oxadiazole Isolation :
Analytical Characterization
Spectral Data
- $$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$) :
- IR (KBr, cm$$^{-1}$$) :
- Mass Spectrometry :
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- TLC : R$$_f$$ 0.51 (ethyl acetate/hexane 9.5:0.5).
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Sustainability |
|---|---|---|---|
| POCl$$_3$$ cyclization | 70–75 | 6–7 h | Low |
| Br$$_2$$ cyclization | 65–70 | 2 h | Moderate |
| Microwave-assisted | 80–85 | 15 min | High |
| CsPW catalyst | 75–78 | 2 h | High |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves sequential coupling and cyclization reactions. Key steps include:
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate with a carbonyl compound. For example:
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Hydrazide preparation : Reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide .
-
Cyclodehydration : Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 1,3,4-oxadiazole ring .
Reaction Scheme :
Oxadiazole Ring
The 1,3,4-oxadiazole ring exhibits moderate stability but can undergo:
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the dichlorophenyl group. Halogenation or nitration may occur under harsh conditions .
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Ring-Opening Reactions : Under strong acidic or basic conditions, the oxadiazole may hydrolyze to form hydrazides or urea derivatives .
Pyrrolidine-2,5-dione Acetamide
The pyrrolidine-2,5-dione group participates in:
-
Nucleophilic Attack : The diketone reacts with amines (e.g., forming Schiff bases) or alcohols (e.g., esterification) .
-
Tautomerism : Keto-enol tautomerism may influence its reactivity in biological systems .
Example Reaction with Amines :
Hydrolysis of the Acetamide Group
Under acidic or basic hydrolysis, the acetamide converts to a carboxylic acid:
Reduction of the Oxadiazole Ring
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the oxadiazole to a dihydroimidazole derivative .
Halogenation of the Dichlorophenyl Group
Further halogenation (e.g., bromination) at the phenyl ring is possible using Br₂/FeBr₃ .
Coupling Reactions
Amide bond formation follows a nucleophilic acyl substitution mechanism, where the coupling agent activates the carbonyl group for attack by the amine .
Cyclization
Oxadiazole formation proceeds via a dehydration mechanism, facilitated by polar aprotic solvents (e.g., DMF) and bases .
Stability and Degradation
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C15H13Cl2N3O3
- Molecular Weight : 370.1 g/mol
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazole compounds showed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Another area of interest is the compound's potential as an anticancer agent. Oxadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . This positions this compound as a candidate for further studies in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been noted in recent research. Compounds exhibiting this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound might be useful in treating inflammatory diseases .
Study on Antimicrobial Activity
A detailed investigation into the antimicrobial activity of similar oxadiazole compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The study utilized standard strains such as S. aureus and E. coli to assess the antibacterial properties. Results indicated that modifications to the oxadiazole ring could enhance antibacterial potency .
Anticancer Activity Assessment
In another study focusing on anticancer applications, researchers synthesized various derivatives of oxadiazoles and evaluated their effects on different cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring improved cytotoxicity against breast and colon cancer cells .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | MIC values: 31.25 - 62.5 µg/mL |
| Anticancer | Induces apoptosis in cancer cells | Enhanced cytotoxicity observed in modified derivatives |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs, particularly those with modifications to the oxadiazole substituents or acetamide side chains, reveal critical trends in molecular properties and bioactivity. Below is a comparative analysis based on and :
Key Observations :
- Hydrogen Bonding : The dioxopyrrolidinyl group in the target compound may act as a stronger hydrogen bond acceptor than sulfanyl or pyridinyl groups, influencing target binding affinity .
- Synthetic Complexity : The target compound’s synthesis likely requires precise acetylation steps, similar to methods used for 2-chloro-N-(pyrazin-2-yl)acetamide derivatives .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by the presence of a 1,3,4-oxadiazole ring linked to a pyrrolidine moiety. Its structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Target Enzymes and Pathways
Research indicates that this compound may interact with several biological targets:
- α-Glucosidase Inhibition : The compound shows potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can slow down carbohydrate breakdown, potentially aiding in blood sugar management post-meal.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways that regulate gene expression and cell cycle progression. This effect can lead to alterations in cellular metabolism and apoptosis.
Anticancer Activity
Preliminary studies indicate that oxadiazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Although specific data on this compound is scarce, its structural analogs have demonstrated promising results in cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of similar oxadiazole compounds suggests favorable absorption and distribution characteristics with low toxicity levels. This indicates a potential for therapeutic applications in managing chronic diseases such as diabetes and cancer.
Case Studies and Research Findings
- In Vivo Studies : A study involving related oxadiazole compounds demonstrated their ability to reduce blood glucose levels in diabetic models by inhibiting α-glucosidase activity. The results highlighted the potential for developing new antidiabetic agents based on this scaffold.
- Antimicrobial Testing : In vitro tests on structurally similar compounds revealed significant antimicrobial activity against pathogens like Candida albicans and Staphylococcus aureus, suggesting that this compound may share these properties .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves three stages:
- Oxadiazole ring formation : Cyclization of a hydrazide precursor (e.g., 2,5-dichlorophenyl carbohydrazide) with reagents like POCl₃ or PCl₅ under reflux (60–80°C, 6–8 hours) to form the 1,3,4-oxadiazole core .
- Acetamide coupling : Reaction of the oxadiazole intermediate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using coupling agents (e.g., DCC or EDC) in anhydrous DMF at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, oxadiazole carbons at ~160–165 ppm) .
- IR : Peaks at ~1750 cm⁻¹ (C=O stretching of dioxopyrrolidine) and 1250 cm⁻¹ (C-O-C in oxadiazole) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Questions
Q. How can regioselectivity in oxadiazole formation be optimized to minimize by-products?
- Temperature control : Slow addition of cyclizing agents (e.g., POCl₃) at 0°C reduces side reactions like over-chlorination .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization .
- Protective groups : Temporary protection of the acetamide nitrogen during oxadiazole synthesis prevents undesired cross-linking .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate interactions with enzyme active sites (e.g., ATP-binding pockets) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for binding .
- QSAR models : Train models on oxadiazole derivatives to correlate structural descriptors (e.g., ClogP, polar surface area) with activity .
Q. How can discrepancies in biological activity data between studies be resolved?
- Standardized protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Batch analysis : Compare compound purity (HPLC ≥95%) and stability (lyophilized vs. solution storage) across labs .
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
Q. What strategies mitigate degradation of the dioxopyrrolidine moiety in vivo?
- Prodrug design : Mask the dioxopyrrolidine carbonyl with ester groups, hydrolyzed enzymatically in target tissues .
- Formulation : Encapsulate in PEGylated liposomes to reduce metabolic clearance .
Key Functional Groups and Pharmacological Relevance
- 1,3,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic enzyme residues .
- 2,5-Dioxopyrrolidine : Facilitates hydrogen bonding with catalytic lysine/aspartate residues in proteases .
- 2,5-Dichlorophenyl : Increases lipophilicity, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
